molecular formula C17H20N2O4S B4181026 1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine

1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine

Cat. No. B4181026
M. Wt: 348.4 g/mol
InChI Key: SAEPZHNVOUXDKM-UHFFFAOYSA-N
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Description

Piperazines are a class of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. They are used in a variety of applications, including as building blocks in pharmaceuticals and in chemical synthesis .


Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions with primary amines or other nitrogen-containing compounds. For example, one method involves the reaction of a primary amine with a suitable electrophile to form a secondary amine, which can then be cyclized to form the piperazine ring .


Molecular Structure Analysis

The molecular structure of a piperazine derivative like “1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine” would consist of a piperazine ring, with a methylsulfonyl group attached to one of the nitrogen atoms and a (1-naphthyloxy)acetyl group attached to the other .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, the methylsulfonyl group might be susceptible to nucleophilic substitution reactions, while the (1-naphthyloxy)acetyl group might undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine” would depend on its specific structure. For example, the presence of the polar sulfonyl and ester groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of a piperazine derivative would depend on its specific structure and the context in which it is used. For example, some piperazine derivatives are used as pharmaceuticals and their mechanism of action often involves interaction with biological targets such as receptors or enzymes .

Safety and Hazards

The safety and hazards associated with a compound like “1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine” would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on a compound like “1-(methylsulfonyl)-4-[(1-naphthyloxy)acetyl]piperazine” would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further as a potential pharmaceutical .

properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)-2-naphthalen-1-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-24(21,22)19-11-9-18(10-12-19)17(20)13-23-16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEPZHNVOUXDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Methylsulfonyl)piperazin-1-yl]-2-(naphthalen-1-yloxy)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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